Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is an organic compound with the molecular formula C₁₃H₂₀F₃NO₃ and a molecular weight of 295.14 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a trifluoromethyl ketone group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with tert-butyl 3,3,3-trifluoro-2-oxopropanoate under basic conditions . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the trifluoromethyl ketone group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate depends on its specific application. In drug discovery, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl ketone group can interact with active sites of enzymes, forming stable complexes that inhibit enzyme activity . The piperidine ring can also interact with receptor sites, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: This compound has a hydroxyl group instead of a ketone group, which can affect its reactivity and interactions with biological targets.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-6-4-9(5-7-17)8-10(18)13(14,15)16/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOISIVWXJWZBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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